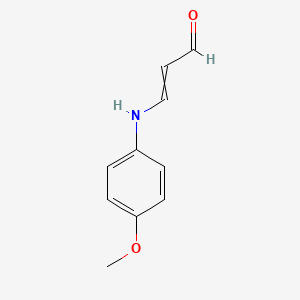
2,5-Ethanopentalene, octahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Ethanopentalene, octahydro- is a chemical compound with the molecular formula C10H16. It is a saturated hydrocarbon, specifically a bicyclic compound, which means it contains two fused rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Ethanopentalene, octahydro- can be achieved through various methods. One common approach involves the hydrogenation of pentalene, which is an unsaturated hydrocarbon. The hydrogenation process typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions .
Industrial Production Methods
In an industrial setting, the production of 2,5-Ethanopentalene, octahydro- may involve the use of continuous flow reactors to ensure efficient hydrogenation. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Ethanopentalene, octahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of UV light.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,5-Ethanopentalene, octahydro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of bicyclic systems in biological environments.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Ethanopentalene, octahydro- involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Pentalene, octahydro-: Another bicyclic compound with similar structural features.
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar bicyclic structure but with additional methyl groups and different functional groups
Uniqueness
2,5-Ethanopentalene, octahydro- is unique due to its specific arrangement of carbon atoms and hydrogenation state. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
49700-60-9 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
tricyclo[3.3.2.03,7]decane |
InChI |
InChI=1S/C10H16/c1-2-8-5-9-3-7(1)4-10(9)6-8/h7-10H,1-6H2 |
Clave InChI |
XFFDTPGXSLRJJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC3CC1CC3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


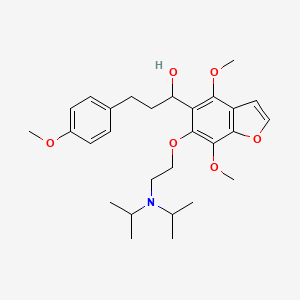
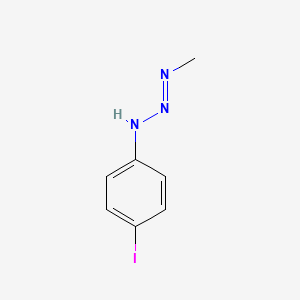
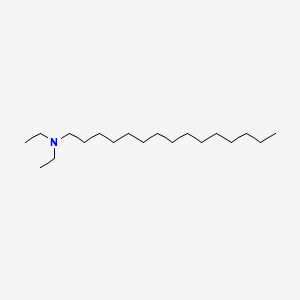
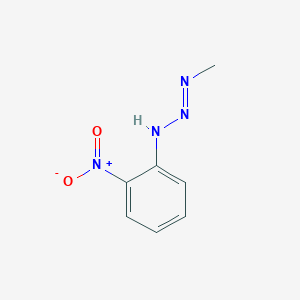
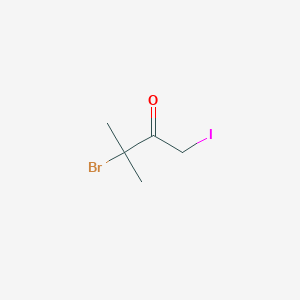


![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)

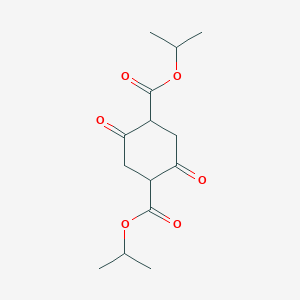
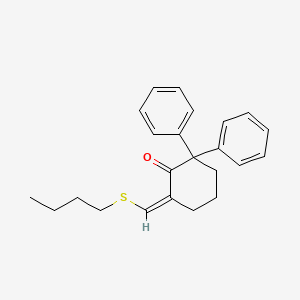
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)
